3,6,8-Trichloroquinolin-4-amine
Description
3,6,8-Trichloroquinolin-4-amine is a halogenated quinoline derivative featuring chlorine substituents at positions 3, 6, and 8 of the quinoline scaffold, with an amine group at position 4. Chlorinated quinolines are of significant interest in medicinal and materials chemistry due to their electronic properties, bioactivity, and utility in synthetic intermediates .
Properties
CAS No. |
1211246-85-3 |
|---|---|
Molecular Formula |
C9H5Cl3N2 |
Molecular Weight |
247.503 |
IUPAC Name |
3,6,8-trichloroquinolin-4-amine |
InChI |
InChI=1S/C9H5Cl3N2/c10-4-1-5-8(13)7(12)3-14-9(5)6(11)2-4/h1-3H,(H2,13,14) |
InChI Key |
NUEJZRCOFISENE-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C(=C(C=NC2=C1Cl)Cl)N)Cl |
Synonyms |
4-Amino-3,6,8-trichloroquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The number and position of chlorine atoms significantly influence molecular weight, solubility, and electronic characteristics. Below is a comparative analysis of key analogues:
Key Observations:
- Chlorine Substitution: Increasing chlorine atoms (e.g., trichloro vs.
- Positional Effects : Chlorine at position 6 and 8 (6,8-dichloro) is associated with higher synthetic yields compared to 7,8-dichloro (66% vs. 84% in adamantyl derivatives) .
- Functional Group Impact : Bulky substituents (e.g., adamantyl) improve lipophilicity, which may enhance membrane permeability in biological systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
